molecular formula C19H17BrN2O4 B302897 5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide

5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide

Cat. No. B302897
M. Wt: 417.3 g/mol
InChI Key: GWWLKCSBVDJCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide, also known as BRD0705, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Mechanism of Action

5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide exerts its effects by inhibiting the activity of the enzyme bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 plays a crucial role in the development and progression of cancer, inflammation, and neurological disorders, making it an attractive target for drug development.
Biochemical and Physiological Effects:
5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide is its high potency and selectivity for BRD4, making it an attractive candidate for drug development. However, the compound has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the effects of 5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide can be influenced by factors such as cell type, concentration, and duration of exposure, which can complicate experimental design and interpretation.

Future Directions

There are several future directions for the study of 5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide, including further investigation of its potential applications in cancer, inflammation, and neurological disorders. Additionally, the development of more potent and selective BRD4 inhibitors could lead to the development of more effective treatments for these conditions. Further studies are also needed to better understand the mechanism of action of 5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide and its effects on gene expression and cellular signaling pathways.

Synthesis Methods

The synthesis of 5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with cyclohexanone, followed by the addition of phthalic anhydride and ammonium acetate. The resulting compound is then treated with acetic anhydride and sodium acetate to obtain 5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide in high yield and purity.

Scientific Research Applications

5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, lung, and colon cancer. Additionally, 5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In the field of neuroscience, 5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

Product Name

5-bromo-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide

Molecular Formula

C19H17BrN2O4

Molecular Weight

417.3 g/mol

IUPAC Name

5-bromo-N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C19H17BrN2O4/c20-16-9-8-15(26-16)17(23)21-11-6-7-13-14(10-11)19(25)22(18(13)24)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,21,23)

InChI Key

GWWLKCSBVDJCGT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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